(E)-tert-Butyl 4-bromobut-2-enoate serves as a versatile building block for the synthesis of diverse organic molecules due to the presence of the reactive alkene (C=C) and the bromo (Br) functional groups.
For example, (E)-tert-Butyl 4-bromobut-2-enoate has been utilized in the synthesis of:
(E)-tert-Butyl 4-bromobut-2-enoate can act as a Michael acceptor in Michael addition reactions. Michael acceptors are electron-deficient molecules that react with nucleophiles containing a C-H bond adjacent to a carbonyl group (C=O). This reaction allows for the construction of carbon-carbon bonds and the creation of new functionalities within a molecule.
This property has been utilized in the:
(E)-tert-Butyl 4-bromobut-2-enoate is an organic compound with the molecular formula and a molecular weight of 221.09 g/mol. It features a double bond between the second and third carbon atoms in its butenoate chain, with a bromine atom attached to the fourth carbon. This compound is notable for its use in various
(E)-tert-Butyl 4-bromobut-2-enoate is likely to exhibit some of the following hazards:
These reactions highlight its versatility as a building block in organic synthesis .
The synthesis of (E)-tert-Butyl 4-bromobut-2-enoate typically involves:
These methods provide efficient pathways to synthesize (E)-tert-Butyl 4-bromobut-2-enoate for research and industrial applications.
(E)-tert-Butyl 4-bromobut-2-enoate finds various applications in:
Interaction studies involving (E)-tert-Butyl 4-bromobut-2-enoate primarily focus on its reactivity with biological molecules and other chemical species. Investigations into how this compound interacts with enzymes or receptors are essential for understanding its potential therapeutic roles. Current literature suggests that further studies are needed to elucidate these interactions fully .
Several compounds share structural similarities with (E)-tert-Butyl 4-bromobut-2-enoate, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(E)-tert-Butyl 4-acetoxybut-2-enoate | Contains an acetoxy group instead of bromine | |
Methyl (E)-4-bromobut-2-enoate | Methyl group instead of tert-butyl | |
Ethyl (E)-4-bromobut-2-enoate | Ethyl group instead of tert-butyl |
(E)-tert-Butyl 4-bromobut-2-enoate is unique due to its specific combination of a tert-butyl group and a bromine atom at the fourth carbon position, which influences its reactivity and potential applications significantly compared to similar compounds. This structural arrangement allows for diverse synthetic pathways and biological interactions that may not be present in its analogs .
Irritant